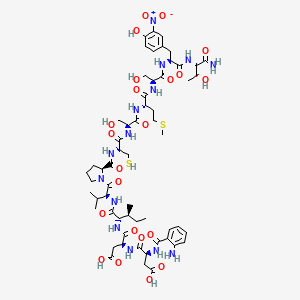

Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2

Übersicht

Beschreibung

The compound “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” is a synthetic peptide used primarily as a substrate in biochemical assays. It is designed to be an internally quenched fluorescence resonance energy transfer (FRET) substrate, which allows for the specific detection of protease activity, particularly NS3-4A protease activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques like preparative HPLC is crucial to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Proteolytic Cleavage by NS3-4A Protease

The primary reaction involves enzymatic cleavage by viral proteases such as HCV NS3-4A. This reaction is critical for fluorescence signal generation in FRET-based assays.

-

Mechanism :

The peptide sequence Asp-Asp-Ile-Val-Pro-Cys contains a cleavage site (between Cys and Ser ) recognized by NS3-4A protease. Cleavage separates the fluorescent donor (2-aminobenzoyl, Abz) and acceptor (3-nitrotyrosine) groups, disrupting FRET and releasing a measurable signal . -

Kinetic Parameters :

These values indicate moderate substrate affinity and catalytic efficiency, typical for viral protease assays .

Functional Group Reactivity

The peptide contains multiple reactive groups that influence its stability and interactions:

Nitrotyrosine (3-nitro-Tyr)

-

Synthesis : Introduced during SPPS via post-translational nitration using tetranitromethane or peroxynitrite .

-

Reactivity :

Cysteine Thiol

-

Disulfide Formation : The free thiol (-SH) in Cys can oxidize to form disulfide bonds, particularly under aerobic conditions. This may necessitate reducing agents (e.g., DTT) in assay buffers to maintain substrate integrity .

Methionine Sulfur

-

Oxidation : The thioether group in Met is susceptible to oxidation, forming methionine sulfoxide or sulfone derivatives, which could alter substrate conformation .

Stability Under Assay Conditions

-

pH Sensitivity : The nitrotyrosine group is stable at neutral pH but may degrade under strongly acidic or alkaline conditions .

-

Thermal Stability : Prolonged storage above risks hydrolysis of the peptide backbone or oxidation of sensitive residues .

Comparative Reactivity with Analogues

Modifications to the peptide sequence or fluorophores alter its reactivity:

| Modification | Effect on Reactivity | Source |

|---|---|---|

| Replacement of 3-nitro-Tyr with DABCYL | Reduced FRET efficiency () | |

| Substitution of Abz with EDANS | Shifts emission wavelength () |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2 serves as a valuable building block in peptide synthesis. Researchers utilize this compound to create specific peptide sequences that are crucial for studying protein interactions and functions.

Applications :

- Design of custom peptides for therapeutic and diagnostic purposes.

- Investigation of peptide-based drugs targeting specific diseases.

Drug Development

Overview : The unique structural properties of this compound make it an essential tool in drug development, particularly in oncology and immunology.

Applications :

- Exploration of new therapeutic agents targeting cancer cells.

- Development of immunotherapeutic strategies to enhance the immune response against tumors.

Biomarker Discovery

Overview : This compound is utilized in assays to identify biomarkers for various diseases, which is vital for early diagnosis and personalized medicine approaches.

Applications :

- Detection of disease-specific biomarkers through enzyme-linked assays.

- Development of diagnostic tools that can be used in clinical settings.

Analytical Chemistry

Overview : this compound is employed in chromatography and mass spectrometry to enhance the detection and quantification of complex biological samples.

Applications :

- Improvement of sensitivity and specificity in analytical methods.

- Quantitative analysis of biomolecules in various biological matrices.

Research on Protein Folding

Overview : The compound aids in studying the mechanisms of protein folding and misfolding, which is essential for understanding diseases like Alzheimer’s and Parkinson’s.

Applications :

- Investigation of the effects of specific amino acid sequences on protein stability.

- Development of therapeutic strategies to prevent protein misfolding.

Case Studies

Wirkmechanismus

The mechanism of action of “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” involves its use as a FRET substrate. In the presence of a specific protease, the peptide bond between the amino acids is cleaved, resulting in a measurable fluorescence signal. This signal is used to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Abz-Asp-Glu-Val-Asp-3-nitro-Tyr-Thr-NH2: Another FRET substrate used for detecting caspase activity.

Abz-Gly-Pro-Leu-Gly-Pro-Dap(Dnp)-NH2: Used for detecting matrix metalloproteinase activity.

Abz-Ser-Gly-Pro-Leu-Gly-Pro-Dap(Dnp)-NH2: Another substrate for matrix metalloproteinases.

Uniqueness

The uniqueness of “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” lies in its specific design for detecting NS3-4A protease activity. Its sequence and structure are optimized for high specificity and sensitivity in FRET-based assays, making it a valuable tool in biochemical and medical research .

Biologische Aktivität

Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2, also known as Abz-DDIVPCSMSY(NO₂)T-NH₂, is a synthetic peptide that has garnered attention in biochemical research due to its potential applications in various biological systems. This compound is particularly noted for its role as a substrate in the study of protease activities, specifically the NS3-4A protease associated with Hepatitis C Virus (HCV). This article explores its biological activity, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C58H84N14O22S2

- Molecular Weight: 1291.56 g/mol

- CAS Number: 852572-93-1

This compound functions primarily as a Fluorescence Resonance Energy Transfer (FRET) substrate. The compound's design allows it to be cleaved by specific proteases, which results in a measurable fluorescence change. This property is crucial for studying protease activity in various biological contexts, particularly in viral infections and cancer research.

Protease Activity

The compound is utilized to monitor the activity of NS3-4A protease by providing a direct and specific detection method. The cleavage of the peptide bond within the substrate by the protease leads to an increase in fluorescence intensity, which can be quantitatively measured. This method has been validated in several studies:

- HCV NS3/4A Protease Assay : Research indicates that this compound can effectively differentiate between active and inactive forms of the NS3/4A protease, making it a valuable tool for drug discovery aimed at HCV treatment .

- Cancer Research : The peptide's ability to be selectively cleaved by tumor-associated proteases has led to investigations into its use as a potential therapeutic agent or diagnostic tool in oncology .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this peptide on various cell lines, including HepG2 cells (a liver cancer cell line). The results have shown that while the compound exhibits some cytotoxic properties, it also demonstrates selectivity towards cancerous cells compared to normal cells . This selectivity is attributed to the differential expression of proteases in tumor microenvironments.

Case Studies

Eigenschaften

IUPAC Name |

(3S)-3-[(2-aminobenzoyl)amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxy-3-nitrophenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H84N14O22S2/c1-7-27(4)45(69-52(86)35(22-43(79)80)64-50(84)34(21-42(77)78)62-48(82)30-11-8-9-12-31(30)59)57(91)68-44(26(2)3)58(92)71-17-10-13-39(71)56(90)67-38(25-95)55(89)66-36(23-73)53(87)61-32(16-18-96-6)49(83)65-37(24-74)54(88)63-33(51(85)70-46(28(5)75)47(60)81)19-29-14-15-41(76)40(20-29)72(93)94/h8-9,11-12,14-15,20,26-28,32-39,44-46,73-76,95H,7,10,13,16-19,21-25,59H2,1-6H3,(H2,60,81)(H,61,87)(H,62,82)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,90)(H,68,91)(H,69,86)(H,70,85)(H,77,78)(H,79,80)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,44-,45-,46-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEIPHLEVXWIJI-CCSNTKEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H84N14O22S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.